methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate

Asymmetric Synthesis Chiral Pool Building Blocks Enantioselective Diels-Alder

Sourcing stereochemically pure, conformationally rigid β-amino esters for peptidomimetic design often encounters limited enantiomer availability. Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate resolves this with its locked [2.2.2]octane framework enforcing trans amino/carboxylate vectors critical for molecular recognition. • >99% e.e. achievable (Boc-protected precursor); delivered at 98% purity • Validated scaffold for β-peptide foldamers, protease inhibitor mimics & chiral ligand design • Labile methyl ester enables facile deprotection to free carboxylic acid • Global shipping from stock; full analytical documentation provided

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B14034916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCC(C1N)CC2
InChIInChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9-/m1/s1
InChIKeyKNPLGHZLVZHFSD-GEPGNKONSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate – Chiral β-Amino Ester Scaffold


Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate is a chiral, conformationally rigid bicyclic β-amino ester characterized by a [2.2.2]octane framework that imposes strict spatial constraints on its amino and carboxylate groups. This stereochemistry defines a trans-arrangement of the 2-carboxylate and 3-amino substituents, which is critical for applications in peptidomimetic design, asymmetric catalysis, and the development of stereodefined building blocks for medicinal chemistry [1]. As a methyl ester, the compound offers a balance of stability and lability, enabling facile deprotection to the free carboxylic acid for further derivatization .

Defined (2R,3R) trans-stereochemistry for peptidomimetic scaffold design.

Rigid bicyclo[2.2.2]octane core enforces spatial orientation of amino and carboxylate vectors.

Methyl ester enables deprotection to free carboxylic acid for derivatization.

Supports solid-phase and solution-phase synthesis workflows.

Why Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate Cannot Be Replaced


Substituting methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate with generic bicyclic amines, the (2S,3S)-enantiomer, or the cis-diastereomer is not scientifically equivalent due to the compound's precise three-dimensional arrangement. In peptidomimetic and asymmetric catalytic applications, the (2R,3R)-stereochemistry dictates specific orientation of the amino and carboxylate vectors, which directly influences molecular recognition, binding affinity, and catalytic selectivity [1]. Racemic or mismatched stereoisomers can lead to drastically different biological profiles, reduced enantioselectivity, and irreproducible results in chiral environments, making the defined (2R,3R)-configuration essential for projects where stereochemical integrity is a primary driver of function .

Enantiomer mismatch

The (2S,3S)-enantiomer presents opposite chirality; may alter molecular recognition and binding in chiral environments.

Diastereomer mismatch

The cis-diastereomer forces a gauche amino/carboxylate arrangement; vector orientation shifts and may reduce conformational mimicry.

Racemic/undefined mixture

A 50:50 mixture of enantiomers requires additional chiral resolution; batch-to-batch stereochemical reproducibility is uncertain.

Verify defined stereochemistry in procurement specifications.

Quantitative Evidence for Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate


Enantiomeric Differentiation: (2R,3R) vs. (2S,3S) Cycloaddition

The (2R,3R)-enantiomer is accessed via a [4+2] cycloaddition using a specific chiral β-nitroacrylate auxiliary. This route yields the trans-(2R,3R)-configured bicyclic core with high enantiomeric excess. The (2S,3S)-enantiomer is obtained using the antipodal auxiliary, demonstrating that the synthetic pathway is inherently tied to the desired stereochemistry and cannot be interchanged [1].

Enantiomeric Excess
Head-to-head
>99% e.e. for both (2R,3R) and (2S,3S) intermediates
Both enantiomers accessible with high purity; distinct chiral auxiliaries required.
Procurement of specific enantiomer essential for chiral applications.
Asymmetric Synthesis Chiral Pool Building Blocks Enantioselective Diels-Alder

Diastereomeric Purity: Trans vs. Cis in Bicyclic Scaffolds

The trans-(2R,3R) diastereomer provides a distinct spatial arrangement compared to the cis-(2R,3S) diastereomer. The trans-configuration places the amino and ester groups on opposite faces of the bicyclic ring, maximizing the distance and rigidity of these functional handles, which is critical for mimicking extended peptide conformations [1]. The cis-isomer forces a gauche relationship, altering the vector orientation and reducing the scaffold's ability to mimic certain β-turn motifs [2].

Spatial Orientation
Class-level
~120° difference in C2–C3 dihedral angle (trans vs. cis)
Trans configuration supports extended β-strand mimics; cis may alter conformational preference.
Based on molecular mechanics modeling.
Diastereoselective Synthesis Peptidomimetics Scaffold Rigidity

Conformational Constraint: Bicyclic vs. Monocyclic Analogs

The bicyclo[2.2.2]octane framework of the (2R,3R)-compound imposes significantly greater conformational restriction compared to monocyclic cyclohexane-based amino acids. This restriction enhances binding affinity in peptidomimetics by pre-organizing the scaffold into a biologically relevant conformation [1]. While direct IC50 data for this specific compound is not available in public literature, class-level studies on similar bridged β-amino acids demonstrate that the rigid [2.2.2] scaffold can improve receptor binding affinity up to 10-fold compared to flexible acyclic or monocyclic analogs [2].

Conformational Space
Class-level
>90% reduction in low-energy conformers vs. monocyclic analogs
Rigid framework may enhance binding affinity through pre-organization.
Class-level inference from ABOC studies.
Conformational Restriction Peptidomimetic Design Beta-Amino Acids

Commercial Purity: Defined Stereochemistry vs. Racemic Batches

Commercial suppliers offer the (2R,3R)-enantiomer with a specified purity of 97% (HPLC) as the hydrochloride salt, ensuring high stereochemical integrity for sensitive applications. In contrast, many generic 'methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate' listings are for racemic mixtures or undefined stereochemistry, which can introduce variability and reduce reproducibility in chiral experiments .

Commercial Purity
Data to verify
97% (HPLC), defined (2R,3R) vs. undefined racemate
Defined chirality eliminates need for resolution; supports batch consistency.
Supplier specification; verify lot-specific COA.
Chemical Procurement Enantiomeric Purity Quality Control

Applications of Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate


Conformationally Constrained Peptidomimetics Synthesis

The (2R,3R)-enantiomer is an ideal building block for the solid-phase or solution-phase synthesis of β-peptide foldamers and peptidomimetics that require precise stereochemical control. Its rigid [2.2.2]octane core enforces a trans orientation of the amino and carboxylate groups, which is essential for mimicking extended β-strand conformations in protease inhibitors or receptor ligands [1]. The high enantiomeric purity (>99% e.e. for the Boc-protected acid precursor) ensures that the resulting oligomers adopt a single, predictable helical or sheet conformation [1].

Chiral Organocatalysts & Ligands for Asymmetric Transformations

The bifunctional nature of the compound (amine and ester/carboxylate) allows it to serve as a chiral scaffold for the construction of novel organocatalysts or chiral ligands. The rigid, three-dimensional framework positions functional groups in a spatially defined manner, which can be exploited to create a chiral pocket for asymmetric induction in reactions such as aldol additions, Michael additions, or hydrogenations [2]. The (2R,3R) stereochemistry provides a specific chiral environment that is distinct from the (2S,3S) isomer, enabling exploration of matched/mismatched effects in catalysis.

β-Peptide Therapeutics and Chemical Probes

This methyl ester can be deprotected to the free carboxylic acid and incorporated into β-peptides that exhibit enhanced proteolytic stability and unique secondary structures. Class-level studies on ABOC (1-aminobicyclo[2.2.2]octane-2-carboxylic acid) demonstrate that such bridged β-amino acids induce robust helical folding in short oligomers, which can be leveraged to disrupt protein-protein interactions or to create cell-penetrating peptides with improved pharmacological properties [2]. The (2R,3R) configuration is particularly suited for generating right-handed helices in aqueous environments.

Conformationally Restricted Bioisosteres in Drug Discovery

The bicyclo[2.2.2]octane core of this compound can serve as a three-dimensional bioisostere for phenyl rings or cyclohexane motifs in drug candidates. Its rigid, aliphatic nature offers improved solubility and metabolic stability compared to aromatic counterparts while maintaining a defined spatial presentation of substituents [2]. This is particularly valuable in CNS drug discovery, where reducing aromatic ring count can enhance developability. The (2R,3R) isomer provides a unique vector arrangement that cannot be replicated by the cis or (2S,3S) isomers.

Application
Selection Property
Validation Focus
Peptidomimetic foldamer synthesis
Rigid trans-(2R,3R) β-amino ester scaffold
Conformational homogeneity and enantiopurity verification
Chiral organocatalyst & ligand development
Bifunctional amine/ester with defined 3D chirality
Matched/mismatched stereochemical effects in asymmetric induction
β-Peptide probe & foldamer research
Deprotectable methyl ester for β-peptide incorporation
Helical folding propensity and proteolytic stability assessment
Conformationally restricted bioisostere research
Aliphatic bicyclo[2.2.2]octane core as phenyl/cyclohexane mimic
Solubility and metabolic stability compared to aromatic counterparts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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